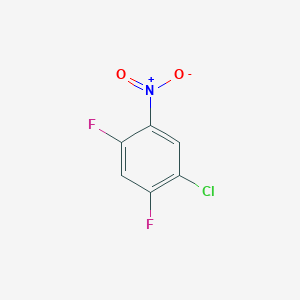

1-Chloro-2,4-difluoro-5-nitrobenzene

Beschreibung

Significance of Aromatic Nitro Compounds in Chemical Research

Aromatic nitro compounds are of considerable importance in both industrial and academic chemical research. The nitro group is a potent electron-withdrawing group, a characteristic that significantly influences the electron density of the aromatic ring. This electronic effect deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution, a reaction pathway of immense synthetic utility. Historically, aromatic nitro compounds have been foundational in the synthesis of dyes, explosives, and polymers. In contemporary research, they serve as key intermediates in the preparation of pharmaceuticals and agrochemicals. chembk.comnbinnochem.com The transformation of the nitro group itself, most commonly through reduction to an amino group (–NH₂), provides a gateway to a vast array of other functionalities, making nitroaromatics versatile precursors to anilines and their derivatives. chembk.com

Importance of Halogenated Aromatics in Synthetic Chemistry

Halogenated aromatic compounds are indispensable tools in synthetic chemistry. The introduction of halogen atoms onto an aromatic ring can profoundly modify the physical, chemical, and biological properties of a molecule. nih.gov Halogens can alter a compound's lipophilicity and metabolic stability, which is a critical consideration in medicinal chemistry for enhancing drug potency and bioavailability. bldpharm.com Furthermore, the carbon-halogen bond serves as a versatile "handle" for further molecular elaboration. Halogenated aromatics are key substrates in a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are cornerstone methodologies for the formation of carbon-carbon and carbon-heteroatom bonds. bldpharm.com This reactivity allows for the precise and efficient construction of complex organic molecules from simpler, halogenated precursors.

Positioning of 1-Chloro-2,4-difluoro-5-nitrobenzene within this Class

This compound stands as a prime example of a highly functionalized halogenated nitrobenzene (B124822). Its structure incorporates a powerful nitro group and three halogen atoms—two fluorine and one chlorine—on the benzene (B151609) ring. This specific arrangement of substituents makes the aromatic ring exceptionally electron-deficient. Consequently, the compound is highly activated towards nucleophilic aromatic substitution (SNAr) reactions. The presence of three potential leaving groups (one chlorine and two fluorine atoms), all activated by the single, strongly deactivating nitro group, positions this compound as a versatile intermediate for the synthesis of complex, highly substituted aromatic systems. Its utility is primarily as a starting material for creating more elaborate molecules, particularly in the pharmaceutical and agrochemical sectors. nbinnochem.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-2,4-difluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOYEIHBWQTVJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163884 | |

| Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481-68-1 | |

| Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1481-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2,4-difluoro-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK9MM952U3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties of 1 Chloro 2,4 Difluoro 5 Nitrobenzene

The distinct physical and chemical properties of 1-Chloro-2,4-difluoro-5-nitrobenzene are fundamental to its handling, storage, and application in synthesis. These properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value |

| Appearance | Light yellow to brown liquid chembk.com |

| Boiling Point | 105 °C (at 15 Torr) chembk.com; 239 °C (at 760 mmHg) |

| Density | ~1.591 g/cm³ (Predicted) chembk.com |

| Flash Point | 98.4 °C |

| Refractive Index | ~1.531 |

Table 2: Chemical Identification and Molecular Data

| Identifier | Value |

| CAS Number | 1481-68-1 nih.gov |

| Molecular Formula | C₆H₂ClF₂NO₂ nih.gov |

| Molecular Weight | 193.54 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| Synonyms | 5-Chloro-2,4-difluoronitrobenzene, 2,4-Difluoro-5-chloronitrobenzene nih.gov |

| SMILES | C1=C(C(=CC(=C1Cl)F)F)N+[O-] nih.gov |

| InChI Key | UIOYEIHBWQTVJC-UHFFFAOYSA-N nih.gov |

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 2,4 Difluoro 5 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 1-chloro-2,4-difluoro-5-nitrobenzene. This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The presence of strongly electron-withdrawing substituents is crucial for the feasibility of this reaction. quora.com

Reactivity of Halogen Atoms (Chlorine vs. Fluorine)

In the context of SNAr reactions, the nature of the halogen atom serving as the leaving group is a critical factor in determining reaction rates. Contrary to the trend observed in SN1 and SN2 reactions with alkyl halides, the reactivity order for halogens in SNAr is F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex, not the subsequent departure of the leaving group. libretexts.org

The high electronegativity of fluorine withdraws electron density from the ipso-carbon (the carbon atom bonded to the leaving group) more effectively than chlorine. This increased electrophilicity of the carbon atom makes it a more favorable target for nucleophilic attack. Although the carbon-fluorine bond is stronger than the carbon-chlorine bond, the stabilization of the transition state leading to the Meisenheimer complex is the dominant factor. Therefore, in this compound, the fluorine atoms are generally more susceptible to nucleophilic displacement than the chlorine atom.

Influence of the Nitro Group on Ring Activation

The nitro group (-NO2) is a powerful activating group for SNAr reactions. Its strong electron-withdrawing properties, operating through both inductive and resonance effects, are essential for the reaction to proceed. The nitro group significantly reduces the electron density of the benzene (B151609) ring, making it susceptible to attack by nucleophiles. quora.com

Crucially, the nitro group stabilizes the negatively charged Meisenheimer complex formed during the reaction. When the nitro group is positioned ortho or para to the site of nucleophilic attack, it can delocalize the negative charge onto its oxygen atoms through resonance. libretexts.org In this compound, the nitro group is ortho to the chlorine atom and para to one of the fluorine atoms (at C-4). This positioning provides substantial stabilization for the intermediate formed upon nucleophilic attack at either C-1 or C-4, thereby activating these positions for substitution.

Regioselectivity and Stereoselectivity Studies

Regioselectivity in SNAr reactions is determined by the site of nucleophilic attack. In this compound, the potential sites for substitution are C-1 (bearing chlorine), C-2 (bearing fluorine), and C-4 (bearing fluorine). The regiochemical outcome is governed by two main factors: the activation provided by the nitro group and the inherent reactivity of the halogen leaving group.

Activation by the Nitro Group : The nitro group at C-5 is para to the fluorine at C-2 and ortho to the chlorine at C-1. Both ortho and para positions allow for effective resonance stabilization of the Meisenheimer intermediate. The fluorine at C-4 is meta to the nitro group, and while it is activated by the other substituents, the stabilization of the intermediate upon attack at C-4 is less pronounced compared to attack at C-1 or C-2.

Leaving Group Ability : As established, fluorine is a more reactive leaving group than chlorine in SNAr reactions.

Considering these factors, nucleophilic attack is most likely to occur at the C-2 or C-4 positions, leading to the displacement of a fluorine atom. The fluorine at C-4 is particularly activated due to being positioned between two other electron-withdrawing groups (Cl and NO2). Computational studies on similar polyhalogenated aromatic compounds confirm that predictions of regioselectivity can be made by calculating the relative stabilities of the possible Meisenheimer intermediates. researchgate.netwuxiapptec.com

Stereoselectivity is not a factor in the reaction of this compound with achiral nucleophiles, as the aromatic ring and the resulting intermediates are planar.

Kinetic and Thermodynamic Aspects of SNAr

The kinetics of SNAr reactions are typically second-order, being first-order in both the aromatic substrate and the nucleophile. libretexts.org The rate-determining step is the formation of the high-energy Meisenheimer complex.

Kinetic studies on analogous compounds, such as 1-fluoro-2,4-dinitrobenzene (B121222), demonstrate the influence of various factors on reaction rates. For instance, the reaction rates are sensitive to the nature of the nucleophile and the solvent. rsc.org Studies comparing 1-chloro- and 1-fluoro-2,4-dinitrobenzene with biothiols have been used to elucidate reaction mechanisms and determine kinetic parameters. researchgate.net

| Reactant | Nucleophile | Solvent | Observation |

| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Aprotic Solvents | Second-order rate coefficient is sensitive to solvent properties, particularly hydrogen-bond donor capability. rsc.org |

| 1-Chloro-2,4-dinitrobenzene | Biothiols | Aqueous Media | Kinetic studies help assign the reaction mechanism, which can be borderline between concerted and stepwise pathways. researchgate.net |

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. msu.edu Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org

Deactivating Effects of Substituents

The benzene ring in this compound is strongly deactivated towards electrophilic aromatic substitution. All three types of substituents present on the ring—chloro, fluoro, and nitro—are electron-withdrawing and therefore deactivate the ring, making it significantly less reactive than benzene itself. masterorganicchemistry.comlibretexts.org

Nitro Group : The nitro group is one of the most powerful deactivating groups. It withdraws electron density from the ring through both a strong inductive effect (-I) and a strong resonance effect (-R). This makes the ring highly electron-deficient and thus a poor nucleophile. lumenlearning.comlibretexts.org For example, nitrobenzene (B124822) undergoes nitration millions of times more slowly than benzene. lumenlearning.com

Halogens (Chlorine and Fluorine) : Halogens are also deactivating groups. They withdraw electron density through their strong inductive effect (-I) due to their high electronegativity. Although they possess lone pairs that can donate electron density via a resonance effect (+R), the inductive effect is dominant, leading to a net deactivation of the ring. masterorganicchemistry.comlibretexts.org

The cumulative effect of one nitro group and three halogen atoms makes this compound exceptionally unreactive towards electrophilic attack. Any potential EAS reaction would require extremely harsh conditions, and the yields would likely be very low.

| Substituent | Effect on EAS | Directing Influence | Reason |

| -NO2 (Nitro) | Strongly Deactivating | Meta | Strong -I and -R effects withdraw electron density, making the ring electron-poor. libretexts.org |

| -F (Fluoro) | Deactivating | Ortho, Para | Strong -I effect outweighs the +R effect, but the +R effect stabilizes ortho/para intermediates. masterorganicchemistry.com |

| -Cl (Chloro) | Deactivating | Ortho, Para | Strong -I effect outweighs the +R effect, but the +R effect stabilizes ortho/para intermediates. masterorganicchemistry.comlibretexts.org |

Regiochemical Control in EAS

The regiochemical outcome of electrophilic aromatic substitution (EAS) on this compound is dictated by the directing effects of the substituents on the benzene ring. The three types of substituents present—chloro, fluoro, and nitro groups—exert distinct electronic influences that collectively determine the position of attack by an incoming electrophile.

The nitro group (-NO₂) is a powerful deactivating group due to its strong electron-withdrawing nature, both through inductive and resonance effects. This deactivation significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to benzene. Furthermore, the nitro group is a meta-director. This directing effect can be understood by examining the resonance structures of the arenium ion intermediate formed during electrophilic attack. When the electrophile attacks at the ortho or para positions relative to the nitro group, one of the resulting resonance structures places a positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group, which is a highly destabilizing arrangement. In contrast, attack at the meta position avoids this unfavorable configuration, making the meta pathway the most stable and, therefore, the preferred one.

Halogens, such as chlorine and fluorine, exhibit a dual electronic effect. Inductively, they are electron-withdrawing due to their high electronegativity, which deactivates the ring towards EAS. However, they also possess lone pairs of electrons that can be donated to the aromatic ring through resonance, which is an electron-donating effect. This resonance effect preferentially increases the electron density at the ortho and para positions. Consequently, halogens are classified as deactivating, ortho-, para-directors.

In the case of this compound, the directing effects of the substituents must be considered in concert. The powerful meta-directing influence of the nitro group at position 5 would direct an incoming electrophile to positions 1 and 3. However, these positions are already substituted. The ortho-, para-directing influence of the chlorine atom at position 1 would direct towards positions 2 and 6. Similarly, the fluorine atom at position 2 would direct towards positions 1 and 3, and the fluorine at position 4 would direct towards positions 3 and 5.

| Substituent | Position | Electronic Effect | Directing Influence |

| -Cl | 1 | Inductive: Withdrawing, Resonance: Donating | Ortho, Para |

| -F | 2 | Inductive: Withdrawing, Resonance: Donating | Ortho, Para |

| -F | 4 | Inductive: Withdrawing, Resonance: Donating | Ortho, Para |

| -NO₂ | 5 | Inductive: Withdrawing, Resonance: Withdrawing | Meta |

Reduction Chemistry of the Nitro Group

The reduction of the nitro group in this compound to an amino group is a common and synthetically useful transformation, yielding 5-chloro-2,4-difluoroaniline. This aniline (B41778) derivative serves as a valuable intermediate in the synthesis of various more complex molecules, including pharmaceuticals and agrochemicals. A variety of reducing agents can accomplish this conversion, ranging from catalytic hydrogenation to chemical reduction methods.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. This process typically involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is generally clean and efficient, often proceeding under mild conditions of temperature and pressure. For the reduction of this compound, catalytic hydrogenation can effectively produce the corresponding aniline.

Chemical reduction methods offer an alternative to catalytic hydrogenation. These methods often employ metals in acidic media. A classic example is the use of tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). Another common reagent is tin(II) chloride (SnCl₂), which provides a milder alternative. These methods are robust and can tolerate a range of functional groups, although they often require stoichiometric amounts of the metal reductant and can generate significant amounts of waste.

A key consideration in the reduction of this compound is the potential for the reduction of the carbon-halogen bonds, a process known as hydrodehalogenation. This is a common side reaction, particularly in catalytic hydrogenation, and can lead to the formation of undesired byproducts. The C-Cl bond is generally more susceptible to hydrogenolysis than the C-F bonds.

The choice of catalyst and reaction conditions is crucial for achieving selective reduction of the nitro group while preserving the halogen substituents. While palladium-based catalysts are highly effective for nitro group reduction, they are also known to promote hydrodehalogenation, especially at elevated temperatures and pressures. For substrates containing sensitive halogen atoms, catalysts such as platinum oxide (PtO₂) or Raney nickel are often preferred as they tend to be less prone to causing dehalogenation.

Controlling the reaction parameters, such as hydrogen pressure, temperature, and reaction time, is also critical for selectivity. Lower pressures and temperatures generally favor the reduction of the nitro group over the cleavage of the C-Cl bond. The use of catalyst poisons or modifiers can also be employed to temper the activity of the catalyst and enhance selectivity.

Alternative chemical reducing agents can also offer high selectivity. Reagents like sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) are known to selectively reduce aromatic nitro groups in the presence of other reducible functionalities, including halogens. These reagents are particularly useful when catalytic hydrogenation is not a viable option due to substrate sensitivity.

| Reduction Method | Reagents | Selectivity Considerations |

| Catalytic Hydrogenation | H₂, Pd/C | High efficiency, but risk of hydrodechlorination. |

| Catalytic Hydrogenation | H₂, PtO₂ or Raney Ni | Generally more selective for nitro group reduction with less dehalogenation. |

| Metal/Acid Reduction | Fe/HCl or Sn/HCl | Robust method, generally preserves halogens. |

| Chemical Reduction | SnCl₂ | Milder conditions, good selectivity for the nitro group. |

| Chemical Reduction | Na₂S or Na₂S₂O₄ | High chemoselectivity, avoids hydrodehalogenation. |

Cross-Coupling Reactions and Derivative Synthesis

The halogen substituents on the this compound ring provide handles for further functionalization through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl halides in these reactions generally follows the trend I > Br > Cl >> F. In the case of this compound, the C-Cl bond is the most likely site for oxidative addition to the palladium(0) catalyst, while the C-F bonds are typically unreactive under standard cross-coupling conditions. The presence of the electron-withdrawing nitro and fluoro groups can enhance the reactivity of the C-Cl bond towards oxidative addition.

Common palladium-catalyzed cross-coupling reactions that could be applied to this substrate include:

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 1-position.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. This provides a method for the introduction of vinyl groups.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to form an aryl alkyne.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with an amine. This allows for the synthesis of a diverse range of substituted anilines.

The success of these reactions often depends on the choice of the palladium catalyst, ligands, base, and solvent. For the coupling of an electron-deficient aryl chloride like this compound, electron-rich and bulky phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and subsequent steps of the catalytic cycle.

| Coupling Reaction | Coupling Partner | Product Type |

| Suzuki Coupling | Organoboron Reagent | Biaryl or Alkylated Arene |

| Heck Reaction | Alkene | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Aryl Alkyne |

| Buchwald-Hartwig Amination | Amine | Substituted Aniline |

In addition to palladium, other transition metals can also catalyze cross-coupling reactions. Copper-catalyzed reactions, in particular, have a long history in aryl halide functionalization.

The Ullmann condensation is a classic copper-catalyzed reaction that can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. For example, the reaction of this compound with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base would yield an aryl ether. Similarly, reaction with an amine would produce a substituted aniline, and reaction with a thiol would give an aryl thioether. While traditional Ullmann reactions often require harsh conditions (high temperatures), modern methods using ligands for the copper catalyst can often be performed under milder conditions.

These metal-catalyzed transformations significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups and the construction of complex molecular architectures.

Exploration of Novel Reaction Pathways

The unique substitution pattern of this compound, characterized by the presence of multiple electron-withdrawing groups and various halogen atoms, presents a fascinating scaffold for the exploration of novel chemical transformations beyond classical nucleophilic aromatic substitution (SNAr) reactions. While SNAr reactions at the activated chlorine position are well-established, the inherent electronic and steric properties of the molecule open avenues for more complex and mechanistically distinct reaction pathways. This section delves into the investigation of such innovative synthetic routes, drawing upon established principles of reactivity for polyhalogenated and nitro-substituted aromatic compounds to propose potential transformations for this compound.

One promising area of exploration is the Vicarious Nucleophilic Substitution (VNS) of hydrogen . This powerful methodology allows for the formal substitution of a hydrogen atom on an electron-deficient aromatic ring by a nucleophile carrying a leaving group. organic-chemistry.orgkuleuven.be In the context of this compound, the nitro group strongly activates the aromatic ring towards nucleophilic attack. This could enable the introduction of various substituents at the hydrogen-bearing carbon atom (C-6), a position not readily accessible through conventional SNAr reactions which primarily target the carbon-chlorine bond.

The generalized mechanism for a potential VNS reaction on this compound is depicted below:

Table 1: Postulated Vicarious Nucleophilic Substitution (VNS) Pathway

| Step | Description | Intermediate/Product |

| 1. Nucleophilic Addition | A carbanion, stabilized by an electron-withdrawing group and bearing a leaving group (LG), attacks the electron-deficient aromatic ring at the position of a hydrogen atom (C-6). | A negatively charged σ-complex (Meisenheimer-type adduct) is formed. |

| 2. β-Elimination | The intermediate undergoes a base-induced β-elimination of the leaving group and a proton from the sp3-hybridized carbon, leading to rearomatization. | The substituted product with a new carbon-carbon bond at the C-6 position. |

This is a postulated pathway based on the known reactivity of nitroaromatics.

For instance, the reaction with a carbanion derived from chloromethyl phenyl sulfone in the presence of a strong base could potentially yield 1-chloro-2,4-difluoro-5-nitro-6-(phenylsulfonylmethyl)benzene. This transformation would provide a synthetically valuable handle for further functionalization. Research into the VNS reactions of other nitropyridines and nitroarenes has demonstrated the feasibility of such transformations, even in the presence of other halogen substituents. nih.gov

Another avenue for novel reactivity lies in transition-metal-catalyzed cross-coupling reactions . While the chlorine atom is activated for SNAr, the fluorine atoms are generally less reactive under these conditions. However, with the appropriate catalyst and reaction conditions, site-selective cross-coupling at the C-F bonds could be envisioned. The relative bond dissociation energies of the C-Cl and C-F bonds, influenced by the electronic environment of the ring, would play a crucial role in determining the selectivity of such reactions. For polyhalogenated arenes, site-selective cross-coupling of identical halogen groups has been achieved by leveraging subtle differences in their electronic and steric environments. nih.gov

Table 2: Potential Transition-Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Potential Reactant | Potential Product | Catalyst System (Example) |

| Suzuki Coupling | Arylboronic acid | Aryl-substituted derivative | Palladium-based catalyst |

| Buchwald-Hartwig Amination | Amine | Amino-substituted derivative | Palladium-based catalyst |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted derivative | Palladium/Copper co-catalysis |

These are potential applications based on established cross-coupling methodologies.

Furthermore, the presence of the nitro group opens up possibilities for reductive cyclization reactions to form various nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and agrochemicals. nih.govnumberanalytics.commdpi.comresearchgate.net Reduction of the nitro group to an amino group, followed by intramolecular nucleophilic substitution of one of the adjacent fluorine atoms, could provide a route to novel fluorinated benzimidazoles or other related heterocyclic systems. The conditions for the nitro group reduction would need to be carefully selected to avoid undesired side reactions, such as hydrodehalogenation. Enzymatic reduction of nitroaromatic compounds is also an emerging field that could offer high selectivity under mild conditions. researchgate.net

Finally, cycloaddition reactions involving the electron-deficient π-system of the aromatic ring could be explored. nih.govchemrxiv.orgwikipedia.orguchicago.edu While aromatic compounds are generally poor partners in cycloadditions, the high degree of electron deficiency in this compound might facilitate reactions with highly reactive dienophiles or dipoles under specific conditions, such as high pressure or photochemical activation.

Applications in Advanced Organic Synthesis

Precursor for Pharmaceutical Intermediates

1-Chloro-2,4-difluoro-5-nitrobenzene is a valuable starting material in the synthesis of numerous pharmaceutical intermediates. The reactivity of its substituents allows for sequential and regioselective modifications, leading to the formation of complex molecular architectures with therapeutic potential. A crucial first step in many of these synthetic pathways is the reduction of the nitro group to an amine, yielding 5-chloro-2,4-difluoroaniline. This aniline (B41778) derivative is then further functionalized to produce a variety of pharmaceutical agents.

Synthesis of Antibacterial and Anti-inflammatory Agents

The 5-chloro-2,4-difluoroaniline intermediate derived from this compound is a key component in the synthesis of potent antibacterial and anti-inflammatory drugs. For instance, it can be utilized in the construction of fluoroquinolone antibiotics. The synthesis of quinazolinone derivatives, which have shown significant anti-inflammatory activity, can also be envisioned starting from this versatile intermediate. researchgate.net The difluoro substitution pattern is a known pharmacophore in many biologically active molecules, contributing to enhanced potency and favorable pharmacokinetic properties.

Table 1: Examples of Synthesized Bioactive Heterocycles

| Compound Class | Starting Material | Potential Therapeutic Application |

|---|---|---|

| Fluoroquinolones | 5-chloro-2,4-difluoroaniline | Antibacterial |

Development of Anticancer Compounds (via derivatives/analogs)

In the field of oncology, derivatives of this compound are explored for the development of novel anticancer agents. The synthesis of various heterocyclic compounds, such as thiazolidinones, has been a focus of anticancer research. nih.gov A plausible synthetic route to novel thiazolidinone-based anticancer agents involves the reaction of 5-chloro-2,4-difluoroaniline with appropriate reagents to construct the thiazolidinone core. The presence of the halogenated phenyl ring is often associated with enhanced cytotoxic activity against various cancer cell lines.

Role in Oxazolidinone Synthesis (analogs)

Oxazolidinones are an important class of synthetic antibacterial agents. nih.govnih.gov The synthesis of novel oxazolidinone analogs can be achieved using 5-chloro-2,4-difluoroaniline as a key building block. A general synthetic strategy involves the reaction of the aniline with a suitable three-carbon synthon, followed by cyclization to form the oxazolidinone ring. This approach allows for the introduction of the 5-chloro-2,4-difluorophenyl moiety onto the oxazolidinone scaffold, potentially leading to new compounds with improved antibacterial profiles. sigmaaldrich.com

Building Block in Agrochemical Synthesis

The structural motifs present in this compound and its derivatives are also of significant interest in the agrochemical industry. Halogenated and nitrated aromatic compounds are common precursors for a wide range of pesticides and herbicides.

Development of New Pesticides and Herbicides

The aniline derivative, 5-chloro-2,4-difluoroaniline, is a valuable intermediate in the synthesis of new agrochemicals. For example, structurally similar compounds like 3,5-dichloro-2,4-difluoroaniline are known precursors for the synthesis of herbicides and fungicides. chemimpex.com Furthermore, the herbicidal agent 5-bromo-4-chloro-2-fluoroaniline, which shares a similar substitution pattern, highlights the potential of this class of compounds in crop protection. biosynth.com The synthesis of novel pesticides and herbicides from 5-chloro-2,4-difluoroaniline could lead to the development of more effective and selective agents for weed and pest control.

Intermediate in Dye and Pigment Chemistry

Aromatic nitro compounds and their corresponding amines are fundamental building blocks in the synthesis of a vast array of dyes and pigments. The vibrant colors of many synthetic dyes are due to the presence of an azo (-N=N-) linkage, which is typically formed through the diazotization of an aromatic amine followed by coupling with a suitable coupling component. nih.gov

The reduction of this compound to 5-chloro-2,4-difluoroaniline provides a versatile intermediate for the synthesis of novel azo dyes. The diazotization of 5-chloro-2,4-difluoroaniline would yield a reactive diazonium salt, which can then be coupled with various aromatic compounds, such as phenols and naphthols, to produce a wide range of colors. The presence of the chloro and fluoro substituents on the phenyl ring can influence the final color and properties, such as lightfastness, of the resulting dye.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-chloro-2,4-difluoroaniline |

| 3,5-dichloro-2,4-difluoroaniline |

Influence on Electron Cloud Distribution and Spectral Properties

The substituents on the benzene (B151609) ring profoundly influence its electronic environment. The nitro group, positioned meta to the chlorine and para to one of the fluorine atoms, is a strong deactivating group, withdrawing electron density through both resonance and inductive effects. This effect is most pronounced at the ortho and para positions relative to the nitro group. The fluorine and chlorine atoms also withdraw electron density via their strong inductive effects. This cumulative electron withdrawal creates a highly electrophilic aromatic system, predisposing the molecule to nucleophilic attack. mdpi.com This distinct electron cloud distribution is reflected in its spectral properties, impacting the chemical shifts of the aromatic protons in Nuclear Magnetic Resonance (NMR) spectroscopy and the vibrational frequencies of bonds in Infrared (IR) spectroscopy.

Role in Material Science Synthesis

Halogenated nitroaromatics are recognized as valuable building blocks for functional materials. nih.gov Their ability to undergo sequential nucleophilic aromatic substitution reactions allows for the controlled, step-wise introduction of different functional groups, leading to the synthesis of precisely structured materials. nih.gov

While specific examples utilizing this compound in polymerization are not extensively detailed, its structure is analogous to monomers used in the synthesis of high-performance polymers. For instance, activated dihalobenzoid compounds react with various nucleophiles to create porous organic materials. nih.gov The multiple reactive sites on this compound (one chlorine and two fluorine atoms) present the potential for it to act as a cross-linking agent or a monomer in the formation of polyethers, polyamides, or other condensation polymers through reactions with diols or diamines.

This compound serves as a precursor in the synthesis of specialized organic materials. Similar intermediates, like 1-Chloro-4-Fluoro-2-Nitrobenzene, are employed in the creation of dyes, pigments, and electronic materials. nbinno.com The inherent chromophoric nature of the nitroaromatic system and the capacity for synthetic modification make this compound a suitable starting point for designing larger, conjugated molecules with specific optical or electronic properties.

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic structures is a cornerstone of medicinal chemistry and material science. Activated haloarenes are key precursors for building these ring systems. nih.govmdpi.com The electrophilic nature of this compound makes it an ideal substrate for reactions with binucleophilic reagents to form heterocycles. For example, reaction with a compound containing both an amine and a thiol group could lead to the formation of benzothiazine derivatives. Similarly, reactions with 1,2-diamines can be used to construct benzodiazepine-type structures. The stepwise displacement of the halogens allows for controlled cyclization reactions, a valuable strategy in complex heterocycle synthesis. nih.govnih.gov

Chiral Auxiliaries and Ligand Synthesis

Chiral ligands are fundamental to modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov These ligands often possess complex, rigid structures designed to create a specific chiral environment around a metal center. nih.govutexas.edu While this compound is a versatile building block for various organic structures, its direct application in the synthesis of widely-used chiral auxiliaries or privileged ligands is not prominently reported in scientific literature. The design of such ligands typically starts from chiral precursors like amino acids or terpenes, which provide the initial stereochemical information. rsc.org

Table of Compounds

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Detailed Density Functional Theory (DFT) calculations specifically for 1-chloro-2,4-difluoro-5-nitrobenzene are not extensively reported in peer-reviewed literature. While DFT is a common method for evaluating related compounds like 1-chloro-2,4-dinitrobenzene and other halogenated nitrobenzenes to understand their structure and properties, specific data for the title compound is not available. researchgate.netnih.govglobalresearchonline.net

A specific electronic structure analysis, including calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and their energy gap for this compound, has not been identified in the available literature. Such analyses are crucial for understanding the kinetic stability and chemical reactivity of a molecule. nih.govresearchgate.net For related molecules, these calculations typically show that the presence of electron-withdrawing groups like the nitro group influences the electronic properties and potential for charge transfer within the molecule. nih.gov

No specific studies on reaction pathway modeling or transition state analysis for this compound were found. This type of research is vital for understanding reaction mechanisms, such as nucleophilic aromatic substitution, and for predicting the kinetics and thermodynamics of chemical processes involving the compound.

While DFT is frequently used to predict and interpret vibrational spectra (FT-IR and Raman) for many substituted nitrobenzenes, a detailed computational prediction of spectroscopic properties specifically for this compound is not available. These theoretical calculations are often performed to complement experimental data and to provide a basis for vibrational mode assignments. researchgate.netglobalresearchonline.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Specific QSAR and QSPR studies focusing on this compound could not be located. Such research is essential for correlating a molecule's structural features with its biological effects or physical properties.

There is no available research that establishes a quantitative correlation between the chemical structure of this compound and any specific biological activities. QSAR studies on other chlorinated and nitrated aromatic compounds have been conducted to understand their environmental and toxicological profiles, but data for this compound is absent. oecd.org

Specific QSPR studies to predict the reactivity parameters of this compound have not been published. These studies would typically involve calculating various molecular descriptors to predict the compound's reactivity in different chemical environments.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of this compound, MD simulations would be instrumental in understanding its behavior in various environments. However, specific studies applying this technique to this compound are not readily found in the public domain.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a substituted benzene (B151609) ring like this compound, the orientation of the nitro group relative to the plane of the benzene ring is of particular interest. While it is expected that the nitro group may exhibit some degree of torsional motion, detailed energy landscapes, potential energy surfaces, and the identification of low-energy conformers would require dedicated computational studies. Without such studies, a quantitative analysis of its conformational preferences remains speculative.

The study of intermolecular interactions is fundamental to understanding how molecules interact with each other and with their environment. These interactions govern physical properties such as boiling point and solubility, as well as how a molecule might bind to a biological target or a catalyst surface. For this compound, one would anticipate a variety of interactions, including dipole-dipole interactions, halogen bonding, and π-stacking. However, without specific computational or experimental data, a detailed description and quantification of these interactions are not possible.

Predictive Modeling for Synthetic Design

Predictive modeling in chemistry uses computational methods to forecast the outcomes of chemical reactions, helping to design more efficient and effective synthetic routes. This can involve predicting reaction pathways, transition states, and reaction rates. For a molecule like this compound, which serves as a building block in organic synthesis, predictive modeling could optimize its use in the creation of more complex molecules. The absence of published research in this area means that the synthetic design involving this compound currently relies more on empirical methods and established chemical principles rather than bespoke computational predictions.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-Chloro-2,4-difluoro-5-nitrobenzene, providing detailed information about the atomic arrangement through the analysis of ¹H, ¹³C, and ¹⁹F nuclei.

The unambiguous structural confirmation of this compound is achieved by integrating data from ¹H, ¹³C, and ¹⁹F NMR. The molecule's substitution pattern creates a unique spectral fingerprint for each nucleus.

The ¹H NMR spectrum is expected to show two aromatic protons. The proton at position 3 (H-3) is influenced by the adjacent chlorine and fluorine atoms, while the proton at position 6 (H-6) is coupled to the adjacent fluorine and nitro group. Their chemical shifts and coupling patterns are critical for confirming the substituent positions.

The ¹³C NMR spectrum will display six distinct signals for each carbon in the benzene (B151609) ring. nih.gov The chemical shifts are heavily influenced by the electronegativity and resonance effects of the attached substituents (Cl, F, and NO₂). Carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), which is a definitive characteristic.

¹⁹F NMR spectroscopy is particularly informative, showing two distinct resonances for the non-equivalent fluorine atoms at positions 2 and 4. nih.gov The chemical shifts and the coupling between them (⁴JFF), as well as couplings to the nearby protons (³JHF), are instrumental in assigning their specific locations on the aromatic ring.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Key Couplings |

|---|---|---|---|

| ¹H | H-3 | ~7.5 - 7.8 | JH-F, JH-H |

| H-6 | ~8.0 - 8.3 | JH-F, JH-H | |

| ¹³C | C-1 (C-Cl) | ~120 - 125 | JC-F |

| C-2 (C-F) | ~155 - 160 (d, ¹JCF) | ¹JCF ≈ 250 Hz | |

| C-3 (C-H) | ~115 - 120 (d) | JC-F, JC-H | |

| C-4 (C-F) | ~158 - 163 (d, ¹JCF) | ¹JCF ≈ 255 Hz | |

| C-5 (C-NO₂) | ~145 - 150 | JC-F | |

| C-6 (C-H) | ~110 - 115 (d) | JC-F, JC-H | |

| ¹⁹F | F (at C-2) | ~(-110) - (-115) | JF-F, JF-H |

| F (at C-4) | ~(-105) - (-110) | JF-F, JF-H |

Note: Values are predictions based on typical substituent effects in halogenated nitrobenzenes and may vary based on solvent and experimental conditions.

While 1D NMR provides essential data, 2D NMR experiments are employed to resolve ambiguities and definitively map the molecular connectivity.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would establish the correlation between the two aromatic protons (H-3 and H-6), confirming their spatial relationship through scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would unequivocally link the ¹H signal at ~7.5-7.8 ppm to the C-3 carbon and the proton at ~8.0-8.3 ppm to the C-6 carbon. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for assigning quaternary carbons (those without attached protons). It reveals correlations between protons and carbons over two or three bonds. For instance, the H-6 proton would show correlations to C-1, C-2, and C-4, while the H-3 proton would correlate to C-1, C-2, C-4, and C-5, thereby confirming the entire carbon skeleton and substituent placement. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which serves as a powerful confirmation of the compound's elemental formula. thermofisher.com The theoretical exact mass of this compound (C₆H₂ClF₂NO₂) is calculated to be 192.9742123 Da. nih.gov An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides strong evidence for the correct molecular formula, distinguishing it from other potential isobaric compounds.

Table 2: HRMS Data for C₆H₂ClF₂NO₂

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₂³⁵Cl¹⁹F₂¹⁴N¹⁶O₂ |

| Theoretical Exact Mass | 192.97421 Da |

| Molecular Weight | 193.53 g/mol |

Studies on structurally related halogenated nitroaromatic compounds using techniques like Atmospheric Pressure Chemical Ionization (APCI) tandem mass spectrometry (MS/MS) shed light on the likely ionization and fragmentation behavior of this compound. In negative ion mode APCI, halogenated nitroaromatics are known to ionize efficiently through electron capture, forming a molecular radical anion ([M]•⁻).

Further fragmentation via collision-induced dissociation (MS/MS) can lead to characteristic product ions. Research on similar molecules suggests that substitution reactions can occur within the ion source, where a halogen atom is replaced by oxygen, yielding an [M − Cl + O]⁻ or [M − F + O]⁻ ion. This unique behavior in negative mode APCI can be exploited to develop highly specific and sensitive analytical methods for detecting such compounds.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

The IR spectrum is dominated by strong absorption bands corresponding to the nitro (NO₂) group. spectroscopyonline.com The asymmetric and symmetric stretching vibrations of the N-O bonds are particularly intense and appear in characteristic regions. mdpi.com Additionally, the spectrum will feature bands related to the C-F and C-Cl bonds, as well as vibrations from the aromatic ring, such as C=C stretching and C-H stretching and bending. nist.govnist.gov

Raman spectroscopy provides complementary information. While the polar NO₂, C-F, and C-Cl bonds are strong in the IR spectrum, the vibrations of the less polar aromatic ring system are often more prominent in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Asymmetric Stretch | -NO₂ | 1520 - 1560 | Strong |

| Symmetric Stretch | -NO₂ | 1340 - 1360 | Strong |

| Aromatic Stretch | C=C | 1450 - 1600 | Medium-Strong |

| Stretch | C-F | 1100 - 1250 | Strong |

| Stretch | C-Cl | 700 - 850 | Medium |

| Aromatic Stretch | C-H | 3000 - 3100 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels.

The UV-Vis spectrum of a substituted nitrobenzene (B124822) is dominated by the electronic transitions associated with the nitro-functionalized benzene ring, which acts as the primary chromophore. The nitro group, being a strong electron-withdrawing group, and the halogen atoms, with their inductive and resonance effects, modulate the energy of these transitions.

The spectrum is typically characterized by strong absorptions corresponding to π → π* transitions within the aromatic system and weaker n → π* transitions associated with the non-bonding electrons of the oxygen atoms in the nitro group. Theoretical studies on analogous molecules, such as 3-chloro-4-fluoronitrobenzene, using computational methods like the Configuration Interaction Singles (CIS) basis set, help in assigning these electronic absorption spectra. researchgate.net

For nitrobenzene derivatives, the primary π → π* transitions often occur in the ultraviolet region, typically below 300 nm. The introduction of halogen substituents can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima depending on the interplay of their electronic effects. The weaker n → π* transition is often observed as a shoulder on the tail of the stronger π → π* absorption band.

| Type of Transition | Chromophore | Expected Wavelength Range (nm) |

| π → π | Nitro-benzene ring | 250 - 300 |

| n → π | Nitro group (NO₂) | 300 - 350 |

X-ray Crystallography (for derivatives/analogs)

As single-crystal X-ray diffraction data for this compound is not available, this section will discuss the solid-state structural features of its analogs and derivatives, which are crucial for understanding crystal engineering principles.

X-ray crystallography provides the definitive determination of a molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and torsion angles. For derivatives of halogenated nitrobenzenes, the molecular geometry is influenced by both intramolecular and intermolecular forces.

In a study on 1-chloro-2-methyl-4-nitrobenzene, the molecule was found to be nearly planar, with a small dihedral angle of 6.2(3)° between the nitro group and the phenyl ring. researchgate.net This near-planarity is a common feature in many nitrobenzene derivatives, although significant twisting can occur due to steric hindrance or strong intermolecular interactions in the crystal lattice. mdpi.com For instance, in para-substituted nitrobenzene derivatives, the mean value of the twist angle of the nitro group is around 7.3 degrees, largely influenced by crystal packing forces. mdpi.com

The crystal packing of nitroaromatic compounds is governed by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. researchgate.netrsc.orgresearchgate.net The nitro group is a key player in these interactions, often acting as a hydrogen bond acceptor.

In more complex derivatives, such as N-(4-methoxyphenyl)-nitrobenzenesulfonamides, stronger N-H···O hydrogen bonds dictate the primary structural motifs, leading to the formation of chains or sheets. mdpi.com The insertion of nitro groups into a benzene ring generally promotes the formation of stronger C-H···O intermolecular hydrogen bonds and stacking interactions over weaker C-H···π interactions found in unsubstituted benzene. rsc.org The interplay of these weak interactions is a central theme in the crystal engineering of nitro-substituted aromatic compounds. researchgate.netnih.gov

Future Research Directions and Emerging Applications

Development of Highly Efficient and Selective Synthetic Routes

Future research in this area should focus on the development of novel catalytic systems that can operate under milder conditions with higher selectivity. The exploration of phase-transfer catalysts and advanced organometallic catalysts could lead to more sustainable and cost-effective synthetic routes. Furthermore, the application of continuous flow chemistry presents an opportunity to improve reaction control, enhance safety, and increase production scalability. A comparative analysis of existing and potential synthetic routes is presented in Table 1.

| Parameter | Current Method (Halex Reaction) | Future Direction (Catalytic/Flow Chemistry) |

| Precursor | 2,4,5-Trichloronitrobenzene (B44141) | 2,4,5-Trichloronitrobenzene or other precursors |

| Reagents | Potassium Fluoride (B91410) | Fluorinating agents with advanced catalysts |

| Conditions | High temperatures, polar aprotic solvents | Milder temperatures and pressures |

| Selectivity | Moderate to good | High to excellent |

| Sustainability | Moderate | High |

Exploration of New Biological Activities of Derivatives

Halogenated and nitrated aromatic compounds are prevalent scaffolds in many biologically active molecules, including pharmaceuticals and agrochemicals. The structural motifs present in 1-Chloro-2,4-difluoro-5-nitrobenzene make it an attractive starting material for the synthesis of a diverse library of derivatives with potential therapeutic or crop-protective properties. For instance, related nitroaromatic compounds are known to be precursors to drugs with antihypertensive properties.

Future research should be directed towards the systematic synthesis and biological screening of novel compounds derived from this compound. By targeting the reactive sites on the molecule—the chlorine atom and the nitro group—a wide array of functional groups can be introduced. The resulting derivatives could be screened for a range of biological activities, including but not limited to:

Anticancer activity

Antimicrobial (antibacterial and antifungal) activity

Antiviral activity

Herbicidal and pesticidal activity

The high-throughput screening of these derivative libraries could accelerate the discovery of new lead compounds for drug development and agrochemical innovation.

Integration into Advanced Functional Materials

The unique electronic and physical properties imparted by fluorine and nitro groups make this compound a promising building block for advanced functional materials. The high electronegativity of fluorine can enhance thermal stability and chemical resistance in polymers, while the electron-withdrawing nature of the nitro group can be exploited in the design of materials with specific optical and electronic properties.

Emerging applications in this domain could include:

High-Performance Polymers: Incorporation of the this compound moiety into polymer backbones could yield materials with enhanced thermal stability, flame retardancy, and resistance to chemical degradation, suitable for demanding applications in the aerospace and electronics industries.

Organic Electronics: Derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), where their electronic properties can be tailored to optimize device performance.

Nonlinear Optical (NLO) Materials: The presence of a strong electron-withdrawing nitro group suggests that derivatives of this compound could exhibit significant NLO properties, making them candidates for applications in optical communications and data storage.

Application in Supramolecular Chemistry

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for this compound. The presence of halogen atoms (chlorine and fluorine) allows for the formation of halogen bonds, which are directional, non-covalent interactions that can be used to control the assembly of molecules in the solid state and in solution. birmingham.ac.ukresearchgate.net The electron-withdrawing nitro group is expected to enhance the strength of these halogen bonds.

Future research could explore the use of this compound as a building block for the design of:

Crystal Engineering: The directional nature of halogen bonding can be harnessed to control the packing of molecules in crystals, leading to materials with predictable and tunable properties. researchgate.net

Supramolecular Polymers and Gels: The self-assembly of derivatives of this compound through halogen bonding could lead to the formation of novel supramolecular polymers and gels with responsive properties.

Anion Recognition: The electron-deficient region on the halogen atoms can interact with anions, making these molecules potential candidates for the development of sensors and receptors for anions. nih.gov

Advanced Computational and Machine Learning Approaches for Design and Discovery

The integration of advanced computational and machine learning techniques can significantly accelerate the exploration of the chemical space around this compound and guide the discovery of new applications. harvard.edu

Computational Chemistry: Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to predict the reactivity, electronic properties, and spectroscopic signatures of this compound and its derivatives. researcher.lifemdpi.com This can aid in the design of more efficient synthetic routes and the prediction of the properties of novel materials.

Machine Learning: Machine learning models can be trained on existing data to predict the biological activity of new derivatives, a process known as Quantitative Structure-Activity Relationship (QSAR). nih.govyoutube.com This can help to prioritize the synthesis of the most promising compounds for biological screening. Machine learning can also be used for de novo drug design, generating novel molecular structures with desired properties. schrodinger.com

The synergy between computational modeling and experimental work will be crucial for unlocking the full potential of this compound in a timely and efficient manner.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-chloro-2,4-difluoro-5-nitrobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential halogenation and nitration. For example, selective fluorination of a precursor benzene derivative is followed by nitration (HNO₃/H₂SO₄) and chlorination (Cl₂ or SO₂Cl₂). Key parameters include temperature control (<50°C during nitration to avoid decomposition) and stoichiometric ratios (e.g., excess Cl₂ for complete chlorination). Purity is enhanced via recrystallization in ethanol/water mixtures .

| Step | Reagents | Conditions | Yield Range |

|---|---|---|---|

| Fluorination | F₂ or HF | 80–100°C, 6–8 hrs | 60–75% |

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 hrs | 70–85% |

| Chlorination | Cl₂ (gas) | RT, 12 hrs | 80–90% |

Q. How does the electronic effect of substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The nitro group (-NO₂) at the 5-position is a strong electron-withdrawing group (EWG), activating the benzene ring for NAS at positions ortho and para to itself. Chlorine and fluorine substituents (at 1-, 2-, and 4-positions) further direct reactivity: chlorine (moderate EWG) enhances electrophilicity at the 3-position, while fluorine (weak EWG) has a minor directing effect. Reactivity can be quantified via Hammett constants (σₘ for -NO₂ = +1.43) .

Advanced Research Questions

Q. How can conflicting data on regioselectivity in reduction reactions of this compound be resolved?

- Methodological Answer : Discrepancies arise from competing reduction pathways. For example:

- Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) yields 5-amino derivatives, but acidic conditions (Fe/HCl) may reduce chlorine to hydrogen.

- Dehalogenation risks : Elevated temperatures (>100°C) during reduction can displace Cl/F atoms. Resolution involves:

- Controlled conditions : Use H₂ at 30 psi, 25°C, and short reaction times (≤1 hr) to minimize side reactions.

- Analytical validation : Compare LC-MS and ¹⁹F NMR spectra to track intermediates .

Q. What strategies mitigate toxicity risks when handling this compound in biological assays?

- Methodological Answer :

- Engineering controls : Use fume hoods with ≥100 ft/min airflow and closed-system reactors.

- Personal protective equipment (PPE) : Nitrile gloves (≥8 mil thickness), polycarbonate face shields, and Tyvek® suits.

- Decontamination : Neutralize spills with 10% sodium bicarbonate before disposal. Toxicity data (LD₅₀ = 250 mg/kg in rats) mandates adherence to OSHA PEL limits (0.1 ppm airborne) .

Q. How do computational models predict the bioactivity of derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electrostatic potential surfaces to predict binding affinity. For example:

- DNA gyrase inhibition : Nitro group interaction with ATP-binding pockets (docking score = -9.2 kcal/mol via AutoDock Vina).

- ADMET profiling : LogP (2.1) and polar surface area (75 Ų) suggest moderate blood-brain barrier permeability. Validate with in vitro MIC assays against S. aureus (MIC = 8 µg/mL) .

Data Contradiction Analysis

Q. Why do studies report divergent melting points for this compound (e.g., 85°C vs. 92°C)?

- Methodological Answer : Variations stem from:

- Purity : Impurities like residual solvents (e.g., DCM) depress melting points. Use DSC with >99% purity samples.

- Polymorphism : Crystallization solvents (ethanol vs. acetone) induce different polymorphic forms. XRPD confirms monoclinic (mp 92°C) vs. orthorhombic (mp 85°C) structures .

Application-Oriented Questions

Q. How is this compound utilized in developing fluorinated polymers?

- Methodological Answer : As a monomer, it undergoes Ullmann coupling with diols to form polyaryl ethers. Key properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.